(3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
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Overview
Description
(3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines isoquinoline, chromeno, and pyrrole moieties, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline-5-carbonyl precursor, followed by the construction of the chromeno[3,4-c]pyrrole core. Key steps may include cyclization reactions, carbonylation, and selective reductions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.
Chemical Reactions Analysis
Types of Reactions
(3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Selective reduction can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development. Research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In industry, the compound’s unique properties make it suitable for applications in materials science, such as the development of novel polymers or coatings. Its ability to undergo various chemical modifications also makes it a valuable intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and producing therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives, chromeno compounds, and pyrrole-based molecules. Examples include:
- Isoquinoline-5-carboxylic acid
- Chromeno[3,4-c]pyrrole derivatives
- Pyrrole-3-carboxylic acid
Uniqueness
What sets (3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3aR,9bR)-2-(isoquinoline-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-20(16-6-3-4-14-10-23-9-8-15(14)16)24-11-18-17-5-1-2-7-19(17)28-13-22(18,12-24)21(26)27/h1-10,18H,11-13H2,(H,26,27)/t18-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGFTFIMFVDRAG-XMSQKQJNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OCC2(CN1C(=O)C4=CC=CC5=C4C=CN=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C3=CC=CC=C3OC[C@@]2(CN1C(=O)C4=CC=CC5=C4C=CN=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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